4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine
Description
4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with a trifluoromethyl (-CF₃) group at position 6, a chloromethyl (-CH₂Cl) group at position 2, and a chlorine atom at position 3. Its molecular formula is C₆H₄Cl₂F₃N₂, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl and chloromethyl groups confer distinct electronic and steric properties, influencing reactivity and applications in cross-coupling, nucleophilic substitution, and functionalization reactions .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-2-5-12-3(6(9,10)11)1-4(8)13-5/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDXWNOHPCYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721357 | |
| Record name | 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211539-88-6 | |
| Record name | 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functionalization of Pyrimidine Precursors
This method involves modifying a pyrimidine backbone already bearing one or more target substituents. A common route starts with 2-(trifluoromethyl)pyrimidine derivatives, which are subsequently chlorinated at specific positions.
Example Protocol
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Starting Material : 2-(Trifluoromethyl)-4,6-dihydroxypyrimidine.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux (110°C, 6–8 hours) introduces chlorine at positions 4 and 6, yielding 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
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Chloromethylation : Reacting the dichloro intermediate with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C selectively substitutes the 2-position chlorine with a chloromethyl group.
Key Challenges :
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Competing side reactions during chloromethylation due to the electron-withdrawing trifluoromethyl group.
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Regioselectivity control to avoid over-chlorination.
De Novo Ring Formation
This strategy constructs the pyrimidine ring from smaller fragments, allowing precise placement of substituents.
Biginelli-like Cyclocondensation
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Components :
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β-Ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) as the trifluoromethyl source.
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Urea or thiourea for nitrogen incorporation.
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Chloroacetaldehyde as the chloromethyl precursor.
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Reaction : Heating components in acetic acid at 80°C for 12 hours forms the pyrimidine ring with inherent chloromethyl and trifluoromethyl groups.
Advantages :
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Single-step synthesis reduces purification demands.
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High atom economy compared to multi-step functionalization.
Reaction Optimization and Catalysis
Catalytic Chloromethylation
Chloromethylation efficiency hinges on catalyst selection. Comparative studies reveal:
Insights :
Solvent Effects on Ring Formation
Polar aprotic solvents enhance cyclocondensation kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 71 |
| Acetonitrile | 37.5 | 10 | 68 |
| THF | 7.5 | 15 | 53 |
Mechanistic Rationale :
High dielectric solvents stabilize charged transition states, accelerating ring closure.
Industrial-Scale Production
Continuous Flow Synthesis
To address batch process limitations (e.g., heat transfer inefficiencies), flow chemistry protocols have been developed:
Setup :
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Reactors : Two sequential microreactors (stainless steel, 10 mL volume).
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Conditions :
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First reactor : POCl₃ chlorination at 110°C, residence time 30 minutes.
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Second reactor : Chloromethylation with ClCH₂OCH₃ and AlCl₃ at 5°C, residence time 20 minutes.
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Advantages :
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Enhanced temperature control reduces decomposition.
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Scalable for multi-ton production.
Waste Management Strategies
Industrial processes generate HCl and chlorinated byproducts. Neutralization protocols include:
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Gas Scrubbing : Reactor exhaust passed through NaOH(aq) to trap HCl.
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Solvent Recovery : Distillation recovers >95% DCM for reuse.
Analytical Characterization
Critical quality control metrics and methods:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Chlorine Content | Ion Chromatography | 31.2–32.1% (theory: 31.7%) |
| Trifluoromethyl Integrity | ¹⁹F NMR | δ −62 to −64 ppm |
Case Study :
¹H NMR of the final product shows singlet peaks at δ 4.8 ppm (CH₂Cl) and δ 6.7 ppm (pyrimidine H), confirming substitution patterns.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and chloromethyl groups in 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of halogenated pyrimidines with biological macromolecules such as DNA and proteins. It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. Its derivatives are screened for activity against various pathogens and cancer cell lines.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including intermediates for the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition of their activity. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in substituents at positions 2, 4, and 6. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Note: CAS number inferred from contextual evidence.
Reactivity and Functionalization
- Chloromethyl Group (-CH₂Cl): This group is highly reactive, enabling nucleophilic substitution (e.g., with amines, thiols) or elimination reactions. For example, in , analogous methylthio (-SMe) groups are replaced via palladium-catalyzed cross-coupling, but -CH₂Cl offers faster kinetics in SN2 reactions .
- Trifluoromethyl Group (-CF₃): The strong electron-withdrawing effect activates the pyrimidine ring for electrophilic substitutions. Compared to methoxy (-OCH₃) or hydroxyl (-OH) groups (), -CF₃ enhances lipophilicity, improving membrane permeability in drug candidates .
- Chlorine at Position 4: This site undergoes displacement in nucleophilic aromatic substitution (e.g., with phenols in ). The -CF₃ group at position 6 further activates the chlorine for such reactions .
Biological Activity
4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activities, exploring structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound's structure contributes significantly to its biological activity, as substituents can influence interactions with biological targets.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit varying degrees of antimicrobial properties. For instance, studies have shown that compounds with chloromethyl and trifluoromethyl substitutions can enhance antimicrobial efficacy. The presence of these groups may facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or viability.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has been widely studied. Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| This compound | 0.05 |
| Celecoxib (standard) | 0.04 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the substitution pattern on the pyrimidine ring significantly affects biological activity. For instance:
- Chloromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Trifluoromethyl Group : Increases metabolic stability and influences electronic properties, potentially enhancing biological interactions.
Case Study: SAR Analysis
A study focusing on various pyrimidine derivatives highlighted that replacing the chloromethyl group with other electron-withdrawing groups led to a decrease in inhibitory potency against COX enzymes, suggesting that the chloromethyl group plays a critical role in maintaining activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoromethylation | CF₃I, K₂CO₃, DMF, 0°C | 55–70% | |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, K₃PO₄ | 60–80% |
Advanced: How can researchers optimize reaction yields and purity for multi-step syntheses involving this compound?
Optimization strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance cross-coupling efficiency .
- Temperature Control : Low temperatures (0°C) minimize side reactions during trifluoromethylation .
- Purification Techniques : Recrystallization or column chromatography (e.g., silica gel, hexane/EtOAc) improves purity .
- Flow Chemistry : Continuous flow processes in industrial settings improve scalability and reduce byproducts .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- NMR : ¹H/¹³C NMR identifies substituents (e.g., chloromethyl at δ ~4.5 ppm for CH₂Cl; CF₃ at δ ~120 ppm in ¹⁹F NMR) .
- X-Ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.73 Å; CF₃ group geometry) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 229.02) .
Advanced: How does the chloromethyl group influence the compound’s reactivity in biological systems?
The chloromethyl group facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols) in enzymes, enabling irreversible inhibition. This is critical in drug design for targeting kinases or proteases. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability . Example : In anticancer studies, the compound’s chloromethyl moiety modifies ATP-binding pockets in kinases, disrupting signaling pathways .
Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR, IR, and X-ray data to resolve discrepancies (e.g., unexpected peaks due to tautomerism) .
- Computational Modeling : DFT calculations predict NMR shifts or optimize crystal packing, aiding in assignment .
- Isotopic Labeling : Use ¹³C-labeled analogs to track substituent positions in complex spectra .
Basic: What are the primary biological screening assays used to evaluate this compound’s activity?
- Enzyme Inhibition Assays : Measure IC₅₀ against targets like kinases or dehydrogenases .
- Antimicrobial Screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: What mechanistic insights explain the compound’s dual antimicrobial and anticancer properties?
- Reactive Chloromethyl Group : Forms covalent adducts with bacterial DNA gyrase or human topoisomerase II, inducing DNA damage .
- Electron-Withdrawing CF₃ Group : Stabilizes transition states in enzyme-substrate interactions, enhancing binding affinity .
- Synergistic Effects : Combined substituents disrupt redox balance, triggering oxidative stress in pathogens/cancer cells .
Basic: What safety precautions are critical when handling this compound in the lab?
- PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Halogenated waste containers for chlorinated byproducts .
- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group .
Advanced: How can computational methods predict the compound’s reactivity or metabolic pathways?
- Docking Studies : AutoDock or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450 isoforms) .
- MD Simulations : Assess binding kinetics and stability of covalent adducts .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, logP, and toxicity .
Advanced: What strategies resolve low solubility issues in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
